But-3-yne-1-sulfonyl chloride
Overview
Description
But-3-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClO2S . It has a molecular weight of 152.6 . It is stored in an inert atmosphere and under -20°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including But-3-yne-1-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the reaction of an arylsulfonyl chloride with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion .Molecular Structure Analysis
The InChI code for But-3-yne-1-sulfonyl chloride is 1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Sulfonyl chlorides, including But-3-yne-1-sulfonyl chloride, can undergo various reactions. For instance, they can react with ammonia to form sulfonamides . They can also react with Grignard reagents to form sulfinates .Physical And Chemical Properties Analysis
But-3-yne-1-sulfonyl chloride is a liquid . It is stored in an inert atmosphere and under -20°C .Scientific Research Applications
Synthesis and Reactivity
But-3-yne-1-sulfonyl chloride and its derivatives play a critical role in the synthesis of complex molecules and materials. The Friedel-Crafts sulfonylation reaction represents a significant application, wherein but-3-yne-1-sulfonyl chloride derivatives serve as sulfonylating agents to introduce sulfonyl groups into aromatic compounds. This reaction demonstrates enhanced reactivity and high yields under mild conditions, showcasing the utility of sulfonyl chloride derivatives in organic synthesis. Such processes are essential for the development of various chemical products, including pharmaceuticals, dyes, and polymers (Nara, Harjani, & Salunkhe, 2001).
Catalysis and Polymerization
Sulfonyl chloride derivatives, including but-3-yne-1-sulfonyl chloride, find extensive application in catalysis and polymerization reactions. For instance, magnesium complexes incorporated with sulfonate phenoxide ligands, derived from reactions involving sulfonyl chlorides, have shown efficiency in catalyzing the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This illustrates the role of sulfonyl chloride derivatives in creating novel catalytic systems that facilitate polymer synthesis, contributing to advancements in materials science and engineering (Chen, Liu, Lin, & Ko, 2010).
Antimicrobial and Anticancer Research
In the realm of biomedical research, compounds synthesized from but-3-yne-1-sulfonyl chloride have been explored for their potential antimicrobial and anticancer activities. Novel functionalized N-sulfonates, derived from the sulfonylation of heterocyclic molecules, have been screened for their antimicrobial properties, demonstrating the potential of sulfonyl chloride derivatives in contributing to the development of new therapeutic agents. Similarly, chalcone analogues with sulfonyl groups synthesized from reactions involving sulfonyl chlorides have shown promising in vitro anticancer activities, underscoring the significance of these compounds in medicinal chemistry and drug development (Fadda, El-Mekawy, & AbdelAal, 2016; Muškinja, Burmudžija, Baskić, Popovic, Todorovic, Zarić, & Ratković, 2019).
Advanced Material Synthesis
The versatility of but-3-yne-1-sulfonyl chloride derivatives extends to the synthesis of advanced materials, including the preparation of composite nanofiltration membranes. These membranes, synthesized by incorporating novel polymers derived from sulfonyl chlorides, have demonstrated significant potential in desalination and water treatment technologies. This application highlights the importance of sulfonyl chloride derivatives in addressing critical environmental challenges and advancing sustainable technologies (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).
Safety And Hazards
But-3-yne-1-sulfonyl chloride is classified as dangerous . It has hazard statements H227, H314, which indicate that it may be corrosive to metals and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
but-3-yne-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHSVMNAYQMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309150 | |
Record name | 3-Butyne-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yne-1-sulfonyl chloride | |
CAS RN |
936644-39-2 | |
Record name | 3-Butyne-1-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936644-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyne-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yne-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.